4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid
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Overview
Description
4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid is a compound that features a piperidine moiety, which is a six-membered ring containing one nitrogen atom Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Scientific Research Applications
4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The compound “4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid” contains a piperidine ring, which is a common structural motif in many bioactive compounds. Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Piperidine derivatives are known to interact with a variety of biochemical pathways related to their therapeutic applications .
Pharmacokinetics
The piperidine ring is a lipophilic moiety, which suggests that compounds containing this structure may be well absorbed and distributed throughout the body .
Result of Action
Piperidine derivatives are known to have a wide range of effects depending on their specific structures and targets .
Biochemical Analysis
Biochemical Properties
4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid plays a significant role in biochemical reactions, particularly those involving enzyme inhibition and receptor binding. This compound has been shown to interact with enzymes such as acetylcholinesterase and monoamine oxidase, inhibiting their activity and thereby affecting neurotransmitter levels in the brain . Additionally, this compound binds to G-protein coupled receptors, modulating signal transduction pathways that are crucial for various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to upregulate the expression of genes involved in neuroprotection and synaptic plasticity . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to either inhibition or activation of their activity. For example, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme, thereby increasing acetylcholine levels in the synaptic cleft . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under various conditions, although it may undergo degradation in the presence of strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enhancement of neuroprotective pathways and metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid typically involves the reaction of 4-(Piperidin-1-yl)aniline with butyric acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the butyric acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the butyric acid moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation and concentrated sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the butyric acid moiety.
Substitution: Halogenated or nitrated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with antiproliferative effects on cancer cells.
Matrine: An alkaloid with anti-inflammatory and anticancer activities.
Berberine: A plant alkaloid with antimicrobial and antidiabetic properties.
Uniqueness
4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid is unique due to its specific structure, which combines a piperidine moiety with a butyric acid derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-oxo-5-(4-piperidin-1-ylanilino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(5-4-6-16(20)21)17-13-7-9-14(10-8-13)18-11-2-1-3-12-18/h7-10H,1-6,11-12H2,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGLTRPBDUIZRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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